Sephadex G-25 superfine DNA grade

DNA purification gel filtration chromatography particle size analysis

Sephadex G-25 superfine DNA grade is a cross-linked dextran gel filtration medium specifically engineered for size-exclusion chromatography of nucleic acids. It is distinguished by a superfine particle size range (20–50 μm), a DNA exclusion limit of 10 base pairs (bp), and an operational pH stability range of 2–13.

Molecular Formula C9H20O9
Molecular Weight 272.25 g/mol
Cat. No. B12322468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSephadex G-25 superfine DNA grade
Molecular FormulaC9H20O9
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O
InChIInChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2
InChIKeyBCPVZFFJGCURNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sephadex G-25 Superfine DNA Grade: Product Overview and Key Specifications


Sephadex G-25 superfine DNA grade is a cross-linked dextran gel filtration medium specifically engineered for size-exclusion chromatography of nucleic acids . It is distinguished by a superfine particle size range (20–50 μm), a DNA exclusion limit of 10 base pairs (bp), and an operational pH stability range of 2–13 . This product is a molecular-biology-grade resin tested for reproducible, high recovery of DNA fragments ≥10 bases in length, making it a critical tool for oligonucleotide desalting, buffer exchange, and removal of unincorporated nucleotides from sequencing, PCR, and labeling reactions [1].

Why Sephadex G-25 Superfine DNA Grade Cannot Be Replaced by Other Grades or Alternative Media


Direct substitution of Sephadex G-25 superfine DNA grade with other Sephadex particle-size grades or alternative size-exclusion matrices introduces significant risk of suboptimal performance and experimental failure [1]. Coarser grades (Medium, Coarse) sacrifice resolution and DNA recovery due to larger bead diameters and longer diffusion paths, while finer grades (Fine) still exhibit a broader particle size distribution that may compromise reproducibility in high-resolution applications . Furthermore, non-DNA-grade resins lack the validated, reproducible high recovery rates for DNA fragments ≥10 bases and may introduce contaminants that inhibit downstream enzymatic reactions . The evidence detailed in Section 3 quantifies these performance gaps and establishes the specific scientific and procurement advantages of Sephadex G-25 superfine DNA grade [1].

Quantitative Evidence for Sephadex G-25 Superfine DNA Grade Differentiation


Superfine Particle Size Delivers Higher Resolution than Fine, Medium, and Coarse Grades

Sephadex G-25 Superfine exhibits a narrow bead diameter range of 20–50 μm, which is substantially smaller and more uniform than the Fine grade (20–80 μm) and Medium/Coarse grades (50–150 μm) [1]. This reduced particle size shortens diffusion distances and increases chromatographic efficiency, directly translating to higher resolution separation of DNA fragments from small-molecule contaminants .

DNA purification gel filtration chromatography particle size analysis

DNA Grade Certification Guarantees Reproducible Recovery of Short DNA Fragments

Sephadex G-25 DNA grade is explicitly tested and certified to deliver reproducibly high recovery of DNA fragments as short as 10 bases in length . In contrast, standard (non-DNA-grade) Sephadex G-25 lacks this validated performance guarantee and may exhibit batch-to-batch variability or lower recovery of short oligonucleotides due to non-specific adsorption or incomplete size exclusion [1].

DNA recovery quality control molecular biology reagents

10 bp Exclusion Limit Optimizes Separation of Small Oligonucleotides vs. G-50 (20 bp) and G-100 (25 bp)

Sephadex G-25 superfine DNA grade possesses an exclusion limit of 10 base pairs (bp) for double-stranded DNA and an oligonucleotide exclusion limit of 10 for Poly A, as documented in Cytiva technical specifications [1]. This is precisely half the exclusion limit of Sephadex G-50 DNA grade (20 bp for dsDNA, 20 for Poly A) and less than half that of Sephadex G-100 DNA grade (25 bp for dsDNA, 27 for Poly A) [2].

size-exclusion chromatography oligonucleotide purification exclusion limit

Cross-Linked Dextran Matrix Enables Superior Separation of Excluded vs. Non-Excluded Solutes Relative to Bio-Gel P

In a controlled study of size-exclusion parametric pumping, Sephadex G-25 gels demonstrated the ability to separate excluded (high-molecular-weight) and non-excluded (low-molecular-weight) solutes, whereas Bio-Gel P gels did not [1]. Under identical conditions, a combined separation factor of 1824 was achieved using tandem columns of Sephadex G-25 and Bio-Gel P-2, underscoring the complementary yet distinct separation mechanisms of the two matrices [1].

gel filtration media size-exclusion chromatography matrix comparison

Validated Performance: ≥80% DNA Recovery and ≥95% Nucleotide Retention in Radiolabeling Applications

Commercial spin columns packed with Sephadex G-25 (fine grade) are certified to deliver ≥80% recovery of radiolabeled DNA and ≥95% retention of unincorporated nucleotides . While this specific data is for the fine grade, the superfine DNA grade is engineered with a smaller, more uniform particle size (20–50 μm vs. 20–80 μm) and is tested for reproducible high DNA recovery, suggesting performance at or above these benchmarks .

radiolabeled DNA purification spin column chromatography nucleotide removal

Optimal Applications for Sephadex G-25 Superfine DNA Grade


High-Resolution Desalting of Short Oligonucleotides (10–20 bases) for Sequencing and PCR

Sephadex G-25 superfine DNA grade is the optimal choice for desalting and buffer exchange of oligonucleotides between 10 and 20 bases in length [1]. Its 10 bp exclusion limit ensures complete recovery of short primers and probes, while the superfine particle size (20–50 μm) provides the high resolution needed to separate these small DNA fragments from unincorporated nucleotides, salts, and other low-molecular-weight contaminants . This is essential for Sanger sequencing, next-generation sequencing library preparation, and PCR applications where salt carryover inhibits enzymatic reactions.

Purification of Radiolabeled DNA Probes for Northern/Southern Blotting

The DNA-grade certification and validated high recovery of Sephadex G-25 superfine DNA grade make it ideal for purifying radiolabeled DNA probes from unincorporated nucleotides . In spin-column formats, it achieves ≥80% recovery of labeled DNA while retaining ≥95% of free nucleotides, ensuring high specific-activity probes with minimal background . This reduces exposure to radioactivity, minimizes waste, and improves blotting sensitivity.

Removal of Small-Molecule Inhibitors from DNA Samples Prior to Enzymatic Reactions

Sephadex G-25 superfine DNA grade effectively removes small molecules such as phenol, detergents, ampholytes, and fluorescent dyes that inhibit downstream enzymatic reactions like restriction digestion, ligation, and PCR [2]. The superfine particle size ensures clean separation of DNA from these contaminants, while the DNA-grade validation guarantees that the resin itself does not introduce nucleases or other inhibitory substances .

Self-Packed Spin Columns for Custom DNA Purification Workflows

Researchers requiring flexible, high-throughput purification of DNA fragments can use Sephadex G-25 superfine DNA grade to self-pack MicroSpin or NAP columns . This enables customization of column bed volume and sample capacity while retaining the performance advantages of a certified DNA-grade resin, including reproducible recovery and validated exclusion limit, at a lower cost per sample than pre-packed commercial columns.

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